

Spectroscopic Profile of 1- Phenylcyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	1-Phenylcyclobutanecarboxylic acid
Cat. No.:	B1361853

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-phenylcyclobutanecarboxylic acid**, a molecule of interest in medicinal chemistry and materials science. This document details the available spectral data, outlines the experimental protocols for obtaining such data, and presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **1-phenylcyclobutanecarboxylic acid**. Due to the limited availability of experimentally derived public data, predicted values from computational models are included and are explicitly noted.

Table 1: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C ₁₁ H ₁₂ O ₂	PubChem[1]
Molecular Weight	176.21 g/mol	PubChem[1]
Exact Mass	176.083729621 Da	PubChem[1]
LC-MS (ESI+) m/z	177.4 [M+H] ⁺	ChemicalBook[2]

Table 2: Predicted ¹H NMR Spectroscopic Data

Note: Experimental data for ¹H NMR chemical shifts were not publicly available. The following are predicted values.

Chemical Shift (ppm)	Multiplicity	Assignment
~12.0	Singlet (broad)	-COOH
~7.4 - 7.2	Multiplet	Aromatic protons
~2.8 - 2.6	Multiplet	Cyclobutane -CH ₂ -
~2.2 - 2.0	Multiplet	Cyclobutane -CH ₂ -
~1.9 - 1.7	Multiplet	Cyclobutane -CH ₂ -

Table 3: Predicted ¹³C NMR Spectroscopic Data

Note: Experimental data for ¹³C NMR chemical shifts were not publicly available. The following are predicted values.

Chemical Shift (ppm)	Assignment
~180	-COOH
~145	Aromatic C (quaternary)
~128	Aromatic CH
~127	Aromatic CH
~126	Aromatic CH
~55	Cyclobutane C (quaternary)
~35	Cyclobutane CH ₂
~18	Cyclobutane CH ₂

Table 4: Predicted Infrared (IR) Spectroscopy Data

Note: Experimental data for IR absorption frequencies were not publicly available. The following are predicted values based on typical absorptions for carboxylic acids.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad, Strong	O-H stretch (carboxylic acid dimer)
3100 - 3000	Medium	C-H stretch (aromatic)
3000 - 2850	Medium	C-H stretch (aliphatic)
1710 - 1680	Strong	C=O stretch (carboxylic acid dimer)
1600 - 1450	Medium to Weak	C=C stretch (aromatic)
1450 - 1300	Medium	C-H bend (aliphatic)
1320 - 1210	Medium	C-O stretch
950 - 910	Broad, Medium	O-H bend

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of solid aromatic carboxylic acids and can be adapted for **1-phenylcyclobutanecarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **1-phenylcyclobutanecarboxylic acid**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

^1H NMR Acquisition:

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a one-dimensional ^1H NMR spectrum.
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum.

- Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
- Process the data similarly to the ^1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of solid **1-phenylcyclobutanecarboxylic acid** onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

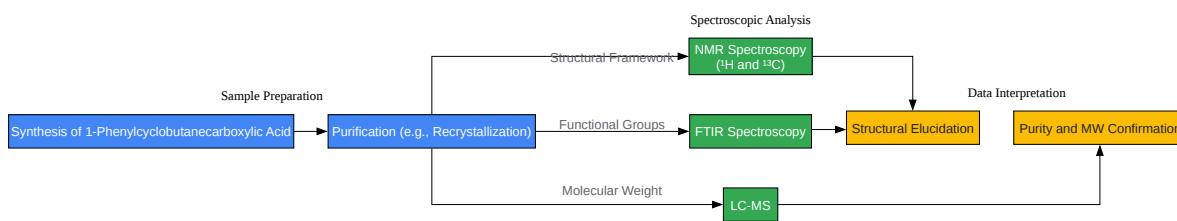
- Acquire the FTIR spectrum, typically over the range of 4000-400 cm^{-1} .
- Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[\[7\]](#)[\[8\]](#)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and purity of the compound.

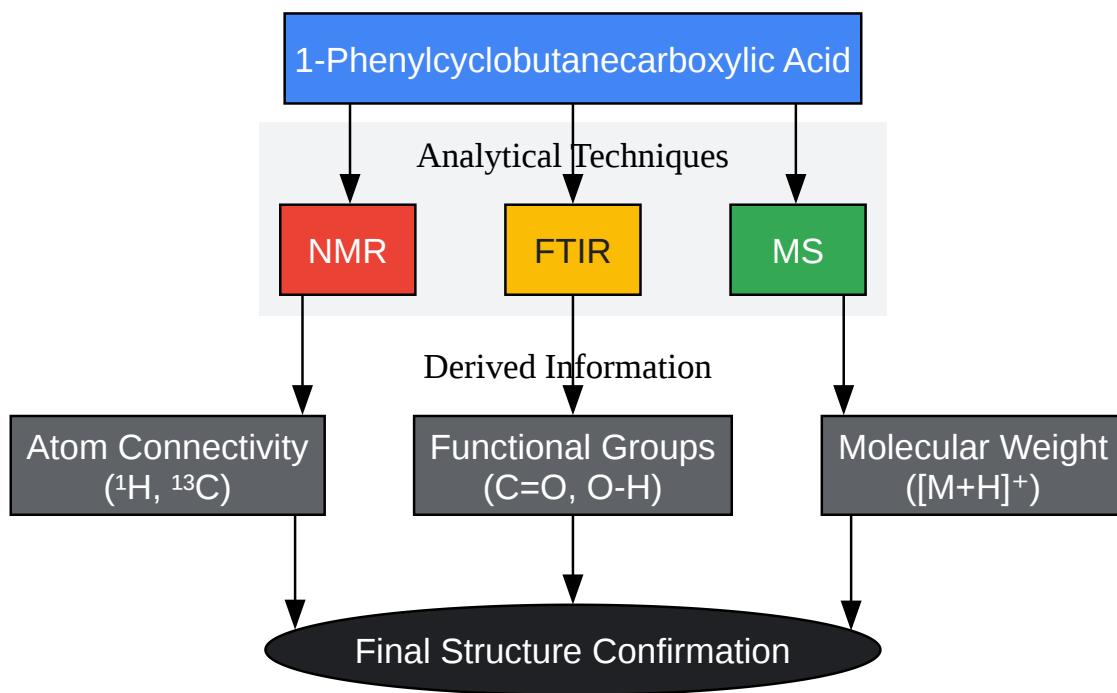
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:


- Prepare a stock solution of **1-phenylcyclobutanecarboxylic acid** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

LC-MS Analysis:

- LC Conditions:
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is common. For example, a gradient from 10% B to 90% B over 6 minutes.[2]
 - Flow Rate: 0.5 mL/min.
 - Injection Volume: 5-10 µL.
- MS Conditions (ESI Positive Mode):
 - Ion Source: Electrospray Ionization (ESI).
 - Polarity: Positive.
 - Scan Range: m/z 50-500.
 - Capillary Voltage: 3-4 kV.
 - Drying Gas Temperature: 300-350 °C.


Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **1-phenylcyclobutanecarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **1-phenylcyclobutanecarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic techniques and derived structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Phenylcyclobutanecarboxylic acid | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenylcyclobutanecarboxylic acid | 37828-19-6 [chemicalbook.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenylcyclobutanecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1361853#spectroscopic-data-for-1-phenylcyclobutanecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com